molecular formula C13H16N2O3 B5524338 4,4-dimethyl-8-propyl-5H-[1,2]oxazolo[5,4-g][1,2]benzoxazol-3-one

4,4-dimethyl-8-propyl-5H-[1,2]oxazolo[5,4-g][1,2]benzoxazol-3-one

Cat. No.: B5524338
M. Wt: 248.28 g/mol
InChI Key: LEEDURMQWQDVCX-UHFFFAOYSA-N
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Description

4,4-dimethyl-8-propyl-5H-[1,2]oxazolo[5,4-g][1,2]benzoxazol-3-one is a heterocyclic compound that belongs to the oxazole family. . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-8-propyl-5H-[1,2]oxazolo[5,4-g][1,2]benzoxazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,4-dimethyl-8-propyl-4,5-dihydroisoxazolo[5,4-e][1,2]benzisoxazol-3-ol with a dehydrating agent to form the desired oxazole ring. The reaction is usually carried out in the presence of a base, such as pyridine, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-8-propyl-5H-[1,2]oxazolo[5,4-g][1,2]benzoxazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4,4-dimethyl-8-propyl-5H-[1,2]oxazolo[5,4-g][1,2]benzoxazol-3-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-8-propyl-5H-[1,2]oxazolo[5,4-g][1,2]benzoxazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor that includes an oxazole moiety.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

4,4-dimethyl-8-propyl-5H-[1,2]oxazolo[5,4-g][1,2]benzoxazol-3-one is unique due to its specific substitution pattern and the presence of both oxazole and benzoxazole rings. This unique structure may confer distinct biological activities and therapeutic potential compared to other oxazole derivatives.

Properties

IUPAC Name

4,4-dimethyl-8-propyl-5H-[1,2]oxazolo[5,4-g][1,2]benzoxazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-4-5-7-9-8(17-14-7)6-13(2,3)10-11(9)18-15-12(10)16/h4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEDURMQWQDVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC2=C1C3=C(C(=O)NO3)C(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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